molecular formula C19H34O3 B12047637 (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

Cat. No.: B12047637
M. Wt: 310.5 g/mol
InChI Key: JTSVQVYMBXVLFI-FMIVXFBMSA-N
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Description

(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is a chemical compound that belongs to the class of epoxy fatty acid methyl esters This compound is characterized by the presence of an epoxide group and a long-chain unsaturated fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester typically involves the epoxidation of unsaturated fatty acid methyl esters. One common method is the reaction of methyl oleate with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent side reactions and ensure high selectivity for the epoxide formation.

Industrial Production Methods

Industrial production of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester can be achieved through large-scale epoxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally friendly oxidants, such as hydrogen peroxide, is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products

    Diols: Formed through the reduction or hydrolysis of the epoxide group.

    Functionalized Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester involves the interaction of its epoxide group with various molecular targets. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This reactivity is crucial for its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 9,10-epoxystearate: Another epoxy fatty acid methyl ester with similar chemical properties.

    Methyl 12,13-epoxyoctadecanoate: A structurally related compound with an epoxide group at a different position.

Uniqueness

(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is unique due to its specific epoxide position and the presence of a trans double bond

Properties

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl (E)-11-(3-pentyloxiran-2-yl)undec-9-enoate

InChI

InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+

InChI Key

JTSVQVYMBXVLFI-FMIVXFBMSA-N

Isomeric SMILES

CCCCCC1C(O1)C/C=C/CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC

Origin of Product

United States

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